4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline
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Overview
Description
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthrolines. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzene derivatives and trifluoromethylated compounds.
Reaction Conditions: Use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.
Biology: Potential use in biochemical assays and as a probe for studying metal ion interactions in biological systems.
Medicine: Investigated for its potential in drug development, particularly in targeting metal ion-dependent enzymes.
Industry: Used in catalysis and materials science, particularly in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, affecting various chemical and biological processes. The molecular targets and pathways would depend on the specific application, such as enzyme inhibition or catalysis.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler analog without the diphenyl and trifluoromethyl groups.
2,9-Dimethyl-1,10-phenanthroline: Similar structure with methyl groups instead of trifluoromethyl groups.
4,7-Diphenyl-1,10-phenanthroline: Lacks the trifluoromethyl groups.
Uniqueness
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline is unique due to the presence of both diphenyl and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. These groups can enhance its ability to form stable complexes with metal ions and affect its solubility and electronic properties.
Properties
CAS No. |
817638-45-2 |
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Molecular Formula |
C26H14F6N2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
4,7-diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C26H14F6N2/c27-25(28,29)21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26(30,31)32)34-24(18)23(17)33-21/h1-14H |
InChI Key |
UPJIKHOECFDKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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